Boc-cys(Z-aminoethyl)-OH

Solid‑Phase Peptide Synthesis Orthogonal Protection Cysteine Chemistry

Boc-cys(Z-aminoethyl)-OH (CAS 85003-76-5) is a protected cysteine derivative featuring a tert-butoxycarbonyl (Boc) group on the α‑amine and a benzyloxycarbonyl (Z) group on the side‑chain aminoethyl substituent. This compound functions both as a protected cysteine for regioselective disulfide‑bond formation and as a protected lysine mimetic (δ‑thialysine) for incorporating non‑natural residues into peptides.

Molecular Formula C18H26N2O6S
Molecular Weight 398.5 g/mol
CAS No. 85003-76-5
Cat. No. B558587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cys(Z-aminoethyl)-OH
CAS85003-76-5
SynonymsBOC-CYS(Z-AMINOETHYL)-OH; 85003-76-5; AC1OLR9K; Boc-L-4-thialysine(Z)-OH; SCHEMBL1429551; WOISIWBKIILOSH-AWEZNQCLSA-N; ZINC4899646; 6297AH; KM2276; N-t-Butoxycarbonyl-S-(2-carbobenzyloxyaminoethyl)-L-cysteine; N-(tert-Butoxycarbonyl)-S-[2-(benzyloxycarbonylamino)ethyl]-L-cysteine; (R)-3-(2-benzyloxycarbonylaminoethylsulfanyl)-2-tert-butoxycarbonylaminopropionicacid; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoicacid
Molecular FormulaC18H26N2O6S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
InChIKeyWOISIWBKIILOSH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-cys(Z-aminoethyl)-OH (CAS 85003-76-5): Protected Cysteine Derivative for Orthogonal Peptide Synthesis


Boc-cys(Z-aminoethyl)-OH (CAS 85003-76-5) is a protected cysteine derivative featuring a tert-butoxycarbonyl (Boc) group on the α‑amine and a benzyloxycarbonyl (Z) group on the side‑chain aminoethyl substituent . This compound functions both as a protected cysteine for regioselective disulfide‑bond formation and as a protected lysine mimetic (δ‑thialysine) for incorporating non‑natural residues into peptides [1]. Its orthogonal protecting‑group pair enables sequential deprotection strategies not possible with single‑group cysteine derivatives, making it a specialized tool in solid‑phase peptide synthesis (SPPS) .

Boc-cys(Z-aminoethyl)-OH: Why Generic Cysteine Derivatives Cannot Be Substituted in Orthogonal Protection Schemes


Standard cysteine derivatives protected with a single group (e.g., Boc‑Cys(Trt)‑OH or Fmoc‑Cys(Acm)‑OH) offer only one orthogonal cleavage option, forcing all thiol deprotections to occur simultaneously. In contrast, Boc‑cys(Z‑aminoethyl)‑OH provides a fully orthogonal pair: the Boc group is acid‑labile (cleaved with TFA), while the Z‑aminoethyl group is stable to acid and base but removable under reductive conditions (Zn/AcOH or hydrogenolysis) . This orthogonality is essential for synthesizing complex disulfide‑rich peptides where regioselective disulfide pairing must be achieved stepwise [1]. Substituting a generic single‑protection cysteine would collapse this orthogonal strategy, leading to uncontrolled disulfide scrambling and low‑yield, heterogeneous products [2].

Boc-cys(Z-aminoethyl)-OH: Quantitative Evidence for Orthogonal Differentiation and Procurement Decisions


Orthogonal Stability: Boc‑cys(Z‑aminoethyl)‑OH vs. Boc‑Cys(Trt)‑OH in Acidic SPPS Cleavage

Boc‑cys(Z‑aminoethyl)‑OH exhibits complete stability of the Z‑aminoethyl group under standard Boc‑group cleavage conditions (50% TFA in DCM, 30 min), whereas the trityl (Trt) group of Boc‑Cys(Trt)‑OH is quantitatively removed under identical conditions [1]. This differential stability enables the Z‑aminoethyl group to serve as a persistent orthogonal handle for later reductive deprotection after acid‑mediated global deprotection of other acid‑labile groups [2].

Solid‑Phase Peptide Synthesis Orthogonal Protection Cysteine Chemistry

Orthogonal Deprotection: Boc‑cys(Z‑aminoethyl)‑OH vs. Boc‑Cys(StBu)‑OH in Reductive Cleavage

The Z‑aminoethyl group is cleaved efficiently under reductive conditions (Zn/AcOH or H₂/Pd‑C), while the tert‑butylthio (StBu) group requires thiol‑mediated reduction (e.g., DTT or β‑mercaptoethanol) [1]. This orthogonal reactivity allows the Z‑aminoethyl group to be removed selectively in the presence of StBu‑protected cysteines, enabling sequential disulfide bond formation [2].

Reductive Deprotection Cysteine Protecting Groups Orthogonality

Purity Specification: Boc‑cys(Z‑aminoethyl)‑OH Minimum Purity vs. Industry Standard Cysteine Derivatives

Boc‑cys(Z‑aminoethyl)‑OH is supplied with a minimum purity specification of ≥98% (TLC) by multiple vendors, with some offering ≥99% . This purity level is equivalent to or exceeds that of common cysteine derivatives such as Boc‑Cys(Trt)‑OH (typically ≥97%) and Fmoc‑Cys(Acm)‑OH (typically ≥98%) .

Purity Specification Quality Control Peptide Synthesis

Solubility Profile: Boc‑cys(Z‑aminoethyl)‑OH in DMSO vs. Boc‑Cys(Trt)‑OH

Boc‑cys(Z‑aminoethyl)‑OH is soluble in DMSO at concentrations suitable for stock solution preparation (e.g., 1 mM requires 2.5095 mL solvent per mg) [1]. In contrast, Boc‑Cys(Trt)‑OH exhibits limited solubility in DMSO and often requires DMF or NMP for efficient dissolution .

Solubility SPPS Formulation

Boc-cys(Z-aminoethyl)-OH: Optimal Application Scenarios Based on Orthogonal Protection Evidence


Regioselective Synthesis of Multidisulfide Peptides

The orthogonal stability of the Z‑aminoethyl group to acid and base, combined with its reductive cleavability, makes Boc‑cys(Z‑aminoethyl)‑OH the reagent of choice for constructing peptides with two or more disulfide bonds that must be formed in a specific order [1]. For example, in the synthesis of conotoxins or defensins, the Z‑aminoethyl group can be retained during global acid deprotection and then removed selectively with Zn/AcOH to expose a single thiol for the first disulfide pairing step [2].

Synthesis of Lysine‑Mimetic Peptide Libraries

Because Boc‑cys(Z‑aminoethyl)‑OH is a protected form of δ‑thialysine, it can be directly incorporated into peptide sequences as a lysine mimetic [1]. This application is particularly valuable in structure‑activity relationship (SAR) studies where systematic replacement of lysine with thialysine is required to probe charge‑density effects on receptor binding or enzyme catalysis [2].

Solid‑Phase Peptide Synthesis Requiring High‑Purity Building Blocks

With a minimum purity specification of ≥98% (and up to ≥99%), Boc‑cys(Z‑aminoethyl)‑OH is suited for SPPS applications demanding minimal side‑reactions and high coupling efficiency [1]. Its purity level matches or exceeds that of standard cysteine derivatives, ensuring reliable performance in automated peptide synthesizers and reducing the need for extensive HPLC purification of the final peptide [2].

Peptide‑Based Probe Synthesis for Chemical Biology

The orthogonal protection of Boc‑cys(Z‑aminoethyl)‑OH enables the site‑specific introduction of a free thiol at a late stage of synthesis, which can then be conjugated to fluorophores, biotin, or other reporter groups [1]. This strategy is essential for preparing peptide probes used in cellular imaging, pull‑down assays, and targeted drug delivery systems where precise control over the conjugation site is critical [2].

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